REACTION_CXSMILES
|
COC1C2C=CC=CC=2SC=1C(O)=O.B(Br)(Br)Br.C[O:20][C:21]1[CH:32]=[CH:31][C:24]2[S:25][CH:26]=[C:27]([C:28]([OH:30])=[O:29])[C:23]=2[CH:22]=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[OH:20][C:21]1[CH:32]=[CH:31][C:24]2[S:25][CH:26]=[C:27]([C:28]([OH:30])=[O:29])[C:23]=2[CH:22]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C2=C(SC1C(=O)O)C=CC=C2
|
Name
|
|
Quantity
|
4.3 kg
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(SC=C2C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred volume and solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
To the three phase mixture was added
|
Type
|
FILTRATION
|
Details
|
2 kg Solka Flok (filter aid)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove boric acid
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 27 L THF and 4.5 kg NaCl
|
Type
|
EXTRACTION
|
Details
|
the bottom layer extracted again with 15 L THF
|
Type
|
CONCENTRATION
|
Details
|
The combined THF layers were then concentrated to a minimum
|
Type
|
TEMPERATURE
|
Details
|
The slurry was then cooled to 2-5° C., aged one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washing with cold toluene (10 L)
|
Type
|
CUSTOM
|
Details
|
The cake was dried on the filter pot with a nitrogen sweep under vacuum
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
OC1=CC2=C(SC=C2C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |